Cas no 108147-17-7 (5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI))
![5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI) structure](https://de.kuujia.com/scimg/cas/108147-17-7x500.png)
108147-17-7 structure
Produktname:5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI)
5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI)
- 5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin
- 9-acetyl-4,6,9,11-tetrahydroxy-7-[[2-(2-hydroxypropyl)-4,10-dimethyl-4,6a,7,8,10,10a-hexahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
- barminomycin I
- 8-acetyl-1,6,8,11-tetrahydroxy-10-{[(5z)-2-(2-hydroxypropyl)-4,10-dimethyl-4,6a,7,8,10,10a-hexahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy}-7,8,9,10-tetrahydrotetracene-5,12-dione
- AC1L4LM9
- AC1Q6JJ9
- ACMC-20dczm
- Antib
- SN-07 Chromophore
- Barminomycin I imine
- Antibiotic SN-07 chromophore
- 8-Acetyl-10-[[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin]-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione
- 108147-17-7
- 5,12-Naphthacenedione, 8-acetyl-10-((4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano(3,4-d)-1,3,6-dioxazocin-8-yl)oxy)-7,8,9,10-tetrahydro-1,6,8,``-tetrahydroxy-
-
- Inchi: InChI=1S/C33H37NO12/c1-13(35)8-22-43-14(2)12-34-19-9-23(44-15(3)32(19)46-22)45-21-11-33(42,16(4)36)10-18-25(21)31(41)27-26(29(18)39)28(38)17-6-5-7-20(37)24(17)30(27)40/h5-7,12-15,19,21-23,32,35,37,39,41-42H,8-11H2,1-4H3/b34-12-
- InChI-Schlüssel: WFTIALXZVDZJDB-AZQCRQQHSA-N
- Lächelt: CC(CC1OC(C)C=NC2CC(OC3CC(O)(C(=O)C)CC4=C(C5C(=O)C6=CC=CC(O)=C6C(=O)C=5C(O)=C34)O)OC(C)C2O1)O |c:7|
Berechnete Eigenschaften
- Genaue Masse: 639.23161
- Monoisotopenmasse: 639.232
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 46
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1210
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 9
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 202Ų
- XLogP3: 2.7
Experimentelle Eigenschaften
- Dichte: 1.58
- Siedepunkt: 829.7°Cat760mmHg
- Flammpunkt: 455.6°C
- Brechungsindex: 1.694
- PSA: 201.64
- LogP: 1.81360
5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI) Verwandte Literatur
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
108147-17-7 (5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI)) Verwandte Produkte
- 2680872-72-2(benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate)
- 1173399-33-1(N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1-methyl-1H-pyrazole-5-carboxamide)
- 1274821-85-0((4-tert-butyl-1-propoxycyclohexyl)methyl(methyl)amine)
- 152402-97-6(2-Chloromethyl-4-(chloro)-3-methylpyridine hydrochloride)
- 1355173-93-1(1-(5-Methyl-6-morpholin-4-yl-pyridin-3-yl)-ethanol)
- 2171421-20-6(5-(2S)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid)
- 1805050-17-2(5-(Difluoromethyl)-4-fluoro-2-iodopyridine-3-methanol)
- 1396885-78-1(2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl-N-(pyridin-3-yl)acetamide; oxalic acid)
- 946284-50-0(1-(4-fluorophenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide)
- 1322574-14-0((2Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
